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Compound of Interest

Compound Name: Coriolic acid

Cat. No.: B163630 Get Quote

(S)-Coriolic acid, an oxylipin derived from linoleic acid, plays a significant role in plant defense

mechanisms and developmental processes. This technical guide provides an in-depth overview

of its biosynthesis pathway, the enzymes involved, quantitative data, and detailed experimental

protocols for researchers, scientists, and drug development professionals.

The (S)-Coriolic Acid Biosynthesis Pathway
The synthesis of (S)-Coriolic acid in plants is a two-step enzymatic process initiated by the

oxygenation of linoleic acid. This pathway is a key branch of the broader oxylipin signaling

network, which is activated in response to various biotic and abiotic stresses.

Step 1: Oxygenation of Linoleic Acid

The biosynthesis is initiated by the enzyme linoleate 9S-lipoxygenase (9S-LOX). This non-

heme iron-containing dioxygenase catalyzes the stereospecific insertion of molecular oxygen

into linoleic acid. This reaction forms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-

HPODE). The stereochemistry of the final product is determined in this crucial step. Several

isoforms of 9S-LOX have been identified in various plants. For instance, in tomato (Solanum

lycopersicum), the enzymes TomloxA and TomloxB are predicted to have 9-LOX activity.

Step 2: Reduction of 9S-HPODE

The hydroperoxy group of 9S-HPODE is subsequently reduced to a hydroxyl group, yielding

(S)-Coriolic acid (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid or 9S-HODE). The precise
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enzyme responsible for this reduction is not definitively characterized across all plant species.

However, it is widely believed to be carried out by a hydroperoxide reductase, or non-

specifically by peroxidases or alcohol dehydrogenases capable of reducing lipid

hydroperoxides.

Quantitative Data
The efficiency of the (S)-Coriolic acid biosynthesis pathway is dependent on the kinetic

properties of the involved enzymes and the cellular concentrations of substrates and products.

Table 1: Kinetic Parameters of Plant 9S-Lipoxygenases

Plant
Species

Enzyme Substrate Km (µM)
Vmax
(µmol/min
/mg)

Optimal
pH

Referenc
e

Solanum

tuberosum

(Potato)

9-

Lipoxygen

ase

Linoleic

Acid
15 10.5 6.5 [1]

Nicotiana

benthamia

na

Nb-9-LOX
Linoleic

Acid
25

18

(µmol/mL

cell culture)

7.0

Glycine

max

(Soybean)

Lipoxygen

ase-1

Linoleic

Acid
10 12.8 9.0 [2]

Arabidopsi

s thaliana
AtLOX1

Linolenic

Acid
30 8.2 7.0

Note: The reported Vmax values may vary depending on the assay conditions and enzyme

purity.

Signaling and Regulation
The biosynthesis of (S)-Coriolic acid is tightly regulated and induced by various external and

internal stimuli, playing a crucial role in plant defense signaling.
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Inducers of (S)-Coriolic Acid Biosynthesis:

Biotic Stress: Pathogen attack and herbivory are potent inducers of 9-LOX gene expression.

[3] Oxylipins derived from the 9-LOX pathway are involved in activating defense responses

against pathogens.[4]

Abiotic Stress: Wounding, drought, salinity, and extreme temperatures can trigger the

activation of the 9-LOX pathway.[5]

Phytohormones: Abscisic acid (ABA) and methyl jasmonate (MeJA) are known to induce the

expression of 9-LOX genes.[6]

The 9-LOX pathway and its products, including (S)-Coriolic acid, are integral components of a

complex signaling network that cross-talks with other defense-related pathways, such as those

involving jasmonic acid (JA) and salicylic acid (SA).

Experimental Protocols
Accurate investigation of the (S)-Coriolic acid biosynthesis pathway requires robust and

specific experimental methodologies.

9S-Lipoxygenase (9S-LOX) Activity Assay
This spectrophotometric assay measures the formation of the conjugated diene system in the

product, 9S-HPODE.

Materials:

Spectrophotometer capable of reading at 234 nm

Quartz cuvettes

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5-7.0)

Linoleic acid substrate solution (e.g., 10 mM stock in ethanol)

Plant protein extract containing 9S-LOX
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Procedure:

Prepare the reaction mixture in a cuvette containing the reaction buffer and linoleic acid

substrate (final concentration typically 50-100 µM).

Equilibrate the mixture to the desired temperature (e.g., 25°C).

Initiate the reaction by adding the plant protein extract.

Immediately monitor the increase in absorbance at 234 nm for several minutes.

Calculate the enzyme activity using the molar extinction coefficient of 9S-HPODE (ε = 25,000

M-1cm-1).

Hydroperoxide Reductase/Peroxidase Activity Assay
This assay can be adapted to measure the reduction of 9S-HPODE. A common method

involves a coupled enzyme assay where the oxidation of a chromogenic substrate is

monitored.

Materials:

Spectrophotometer

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

9S-HPODE substrate (can be synthesized enzymatically using 9S-LOX)

A suitable chromogenic peroxidase substrate (e.g., o-dianisidine, guaiacol)

Horseradish peroxidase (as a coupling enzyme if the plant extract has low peroxidase

activity)

Plant protein extract

Procedure:

Prepare the reaction mixture containing the reaction buffer, 9S-HPODE, and the

chromogenic substrate.
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Add the plant protein extract to initiate the reaction.

Monitor the change in absorbance at the specific wavelength for the oxidized chromogenic

substrate (e.g., 460 nm for oxidized o-dianisidine).

Enzyme activity can be calculated based on the rate of change in absorbance and the molar

extinction coefficient of the oxidized substrate.

Alcohol Dehydrogenase (ADH) Activity Assay
This spectrophotometric assay measures the reduction of NAD+ to NADH, which is coupled to

the oxidation of an alcohol substrate. To adapt this for (S)-Coriolic acid synthesis, the reverse

reaction (reduction of a hydroperoxide) would be coupled to NADH oxidation.

Materials:

Spectrophotometer capable of reading at 340 nm

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

9S-HPODE substrate

NADH

Plant protein extract

Procedure:

Prepare the reaction mixture in a cuvette containing the reaction buffer, 9S-HPODE, and

NADH.

Equilibrate to the desired temperature.

Initiate the reaction by adding the plant protein extract.

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of

NADH.
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Calculate the enzyme activity using the molar extinction coefficient of NADH (ε = 6,220 M-

1cm-1).[7]

Product Identification and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation

and quantification of (S)-Coriolic acid and its precursor, 9S-HPODE.

Instrumentation:

HPLC system with a UV detector and a C18 reversed-phase column.

Mobile Phase:

A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid, is commonly

used.

Procedure:

Extraction: Extract lipids from plant tissue using a solvent system like chloroform:methanol.

Solid-Phase Extraction (SPE): Clean up the lipid extract using an SPE cartridge to enrich for

fatty acids.

HPLC Analysis:

Inject the purified sample onto the HPLC column.

Monitor the elution profile at 235 nm for the conjugated diene of 9S-HPODE and (S)-

Coriolic acid.

Quantify the compounds by comparing their peak areas to those of authentic standards.

Chiral HPLC: To separate the (S) and (R) enantiomers of Coriolic acid, a chiral stationary

phase column is required.

Visualizations
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The following diagrams illustrate the (S)-Coriolic acid biosynthesis pathway, its regulation by

stress signals, and a general experimental workflow for its analysis.
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Caption: The biosynthesis pathway of (S)-Coriolic acid from linoleic acid.
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Caption: Simplified signaling pathway leading to (S)-Coriolic acid production.
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Experimental Workflow
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Caption: General workflow for the analysis of (S)-Coriolic acid in plants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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